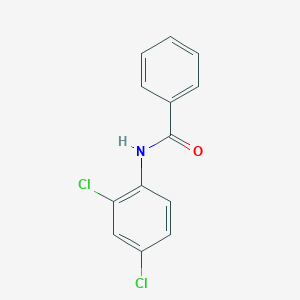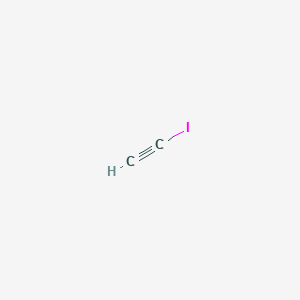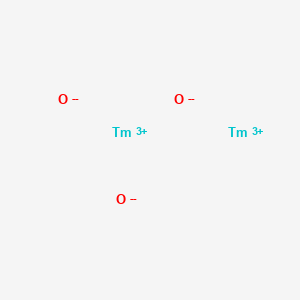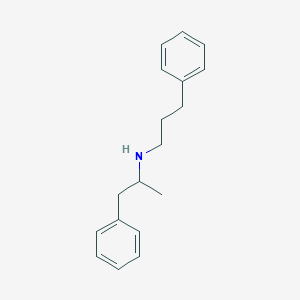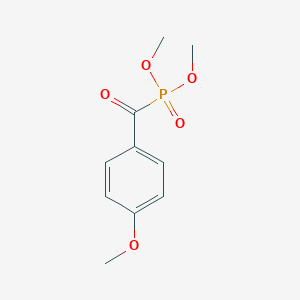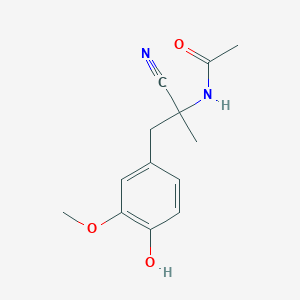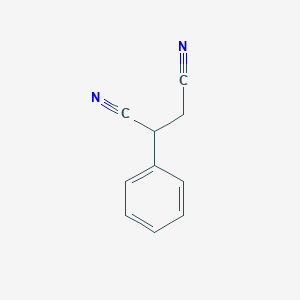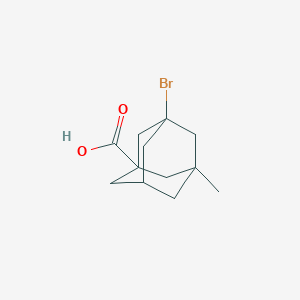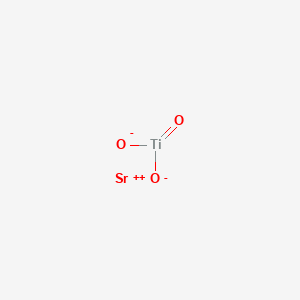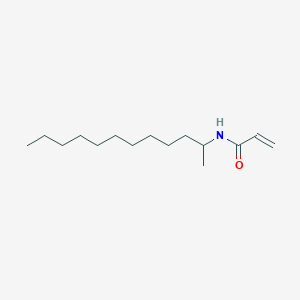![molecular formula C31H33N3O2S B083144 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one CAS No. 13242-16-5](/img/structure/B83144.png)
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with a molecular formula of C31H33N3O2S and a molecular weight of 511.7 g/mol. This compound features a unique structure that includes an imidazolidinone core, a naphthoxazole moiety, and a thioxo group, making it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 4-imidazolidinone derivatives typically involves the reaction of diamides with ethynyl benziodoxolones via double Michael addition . This method allows for the efficient production of 4-imidazolidinones under mild conditions. The reaction involves the use of hypervalent alkynyl iodine compounds and a formal reductive elimination sequence. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone core and the naphthoxazole moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
科学的研究の応用
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent, although further research is needed to confirm these effects.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone core and naphthoxazole moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
類似化合物との比較
Similar compounds to 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one include other imidazolidinone derivatives and naphthoxazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Imidazolidinone Derivatives: These compounds often exhibit similar chemical reactivity but may have different biological targets and applications.
Naphthoxazole-Containing Compounds: These compounds share the naphthoxazole moiety but may have different substituents, leading to variations in their chemical and biological properties.
Overall, this compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
13242-16-5 |
|---|---|
分子式 |
C31H33N3O2S |
分子量 |
511.7 g/mol |
IUPAC名 |
5-[2-(3-ethylbenzo[g][1,3]benzoxazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C31H33N3O2S/c1-3-5-6-7-13-22-33-30(35)27(34(31(33)37)24-15-9-8-10-16-24)20-21-28-32(4-2)26-19-18-23-14-11-12-17-25(23)29(26)36-28/h8-12,14-21H,3-7,13,22H2,1-2H3 |
InChIキー |
OZCLZZYQFDQMOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
異性体SMILES |
CCCCCCCN1C(=O)/C(=C/C=C/2\N(C3=C(O2)C4=CC=CC=C4C=C3)CC)/N(C1=S)C5=CC=CC=C5 |
正規SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
Key on ui other cas no. |
13242-16-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



